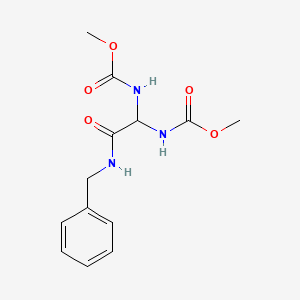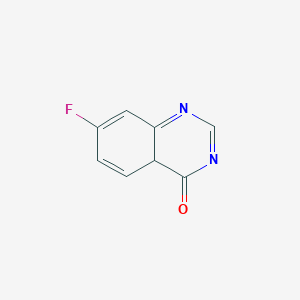![molecular formula C19H24N+ B12280285 3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium](/img/structure/B12280285.png)
3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- is a chemical compound with the molecular formula C19H24IN. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. This compound is often used in research due to its stability and reactivity under specific conditions .
Méthodes De Préparation
The synthesis of 1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- typically involves a series of organic reactions. One common method includes the alkylation of 1H-Benz[e]indole with butyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a strong base and an appropriate solvent to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Applications De Recherche Scientifique
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, altering their function. This binding is often facilitated by the compound’s unique structure, which allows it to fit into specific binding sites on target molecules .
The pathways involved in its mechanism of action vary depending on the application. For example, in bioimaging, it may interact with cellular components to produce fluorescence, while in therapeutic applications, it could inhibit or activate specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- can be compared with other similar compounds, such as:
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium: This compound has a similar structure but includes a sulfobutyl group, which alters its solubility and reactivity.
1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl-, perchlorate:
The uniqueness of 1H-Benz[e]indolium, 3-butyl-1,1,2-trimethyl- lies in its specific combination of butyl and methyl groups, which confer distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C19H24N+ |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
3-butyl-1,1,2-trimethylbenzo[e]indol-3-ium |
InChI |
InChI=1S/C19H24N/c1-5-6-13-20-14(2)19(3,4)18-16-10-8-7-9-15(16)11-12-17(18)20/h7-12H,5-6,13H2,1-4H3/q+1 |
Clé InChI |
LNCDMRDHYQVZJN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
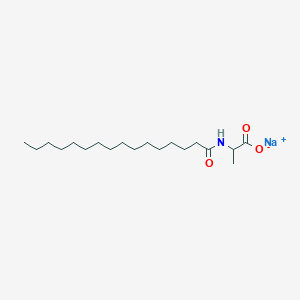
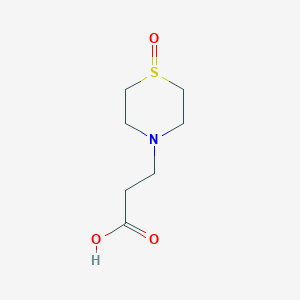
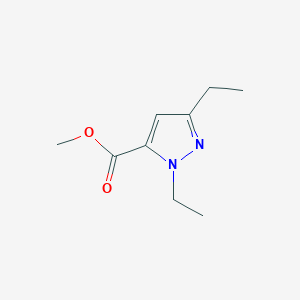
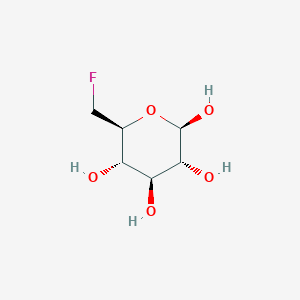
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
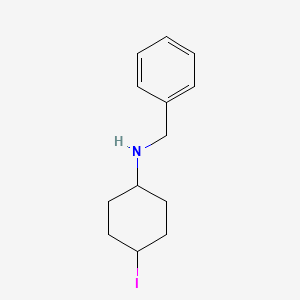
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)
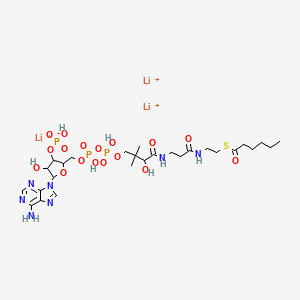
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12280272.png)
